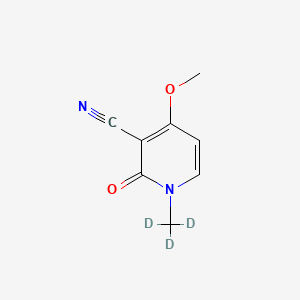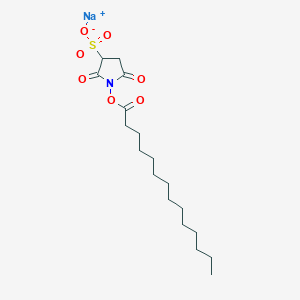
Sulfosuccinimidyl Myristate Sodium
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition du transport des acides gras
Le sulfosuccinimidyl myristate de sodium est connu pour inhiber le transport des acides gras. Il a été utilisé dans la recherche pour étudier le transport des acides gras à longue chaîne dans les adipocytes de rat isolés . Le composé s'est avéré inhiber le transport des acides gras d'environ 70% .
Marquage des membranes adipocytaires
Le composé a été utilisé pour marquer les membranes adipocytaires en réagissant de manière covalente avec les adipocytes de rat isolés . Ce marquage permet d'étudier les protéines de la membrane plasmique et leur rôle dans le transport des acides gras à longue chaîne .
Étude du métabolisme des acides gras
Malgré son effet inhibiteur sur le transport des acides gras, le composé ne modifie pas le métabolisme des acides gras . Cette propriété le rend utile pour étudier le métabolisme des acides gras dans des conditions où le transport des acides gras est inhibé .
Spécificité du système de transport des acides gras
L'effet inhibiteur du sulfosuccinimidyl myristate de sodium est spécifique au système de transport des acides gras . Il n'affecte pas le transport du glucose ni la perméation de l'acide rétinoïque, une substance présentant des similitudes structurelles avec les acides gras à longue chaîne .
Identification des protéines membranaires impliquées dans le transport des acides gras
Le sulfosuccinimidyl myristate de sodium a été utilisé pour identifier des protéines spécifiques de la membrane plasmique impliquées dans la facilitation de la perméation membranaire des acides gras à longue chaîne . Il marque une protéine de la membrane plasmique avec une taille apparente de 85 kDa, ce qui suggère que cette protéine peut être impliquée dans la facilitation de la perméation membranaire des acides gras à longue chaîne
Mécanisme D'action
Target of Action
Sulfosuccinimidyl Myristate Sodium primarily targets the process of fatty acid transport . It acts as an inhibitor, effectively blocking the uptake of fatty acids, such as stearate, in isolated rat adipocytes .
Mode of Action
The compound interacts with its targets by binding to the fatty acid transport proteins, thereby inhibiting the transport of fatty acids. This interaction results in a decrease in the uptake of fatty acids, such as stearate .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of fatty acid transport . This results in a decrease in the uptake of fatty acids, such as stearate, in cells . The cellular effects of this action are likely to be complex and varied, given the central role of fatty acids in numerous cellular processes, including energy production, cell signaling, and the formation of cell membranes.
Analyse Biochimique
Biochemical Properties
Sulfosuccinimidyl Myristate Sodium interacts with various enzymes, proteins, and other biomolecules involved in fatty acid transport. It effectively inhibits the uptake of [14C]stearate in isolated rat adipocytes .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in fatty acid transport. By inhibiting the uptake of fatty acids, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to certain membrane proteins that interact with fatty acids. This binding interaction inhibits the transport of fatty acids, leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it effectively inhibits [14C]stearate uptake in isolated rat adipocytes
Metabolic Pathways
This compound is involved in the metabolic pathways related to fatty acid transport. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with certain membrane proteins that bind to fatty acids
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are related to its role in fatty acid transport. It is likely localized to the cell membrane due to its interactions with membrane proteins that bind to fatty acids
Propriétés
IUPAC Name |
sodium;2,5-dioxo-1-tetradecanoyloxypyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)26-19-16(20)14-15(18(19)22)27(23,24)25;/h15H,2-14H2,1H3,(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSDLUDWKFEQGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




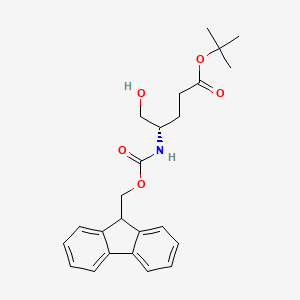
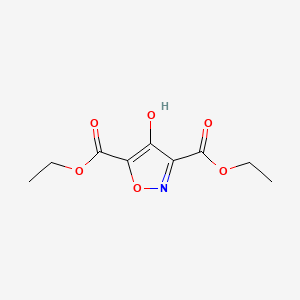
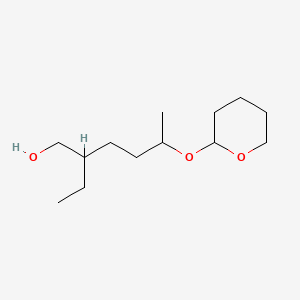

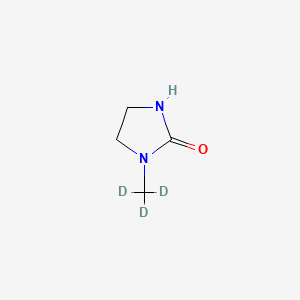
![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)
![Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate](/img/structure/B585613.png)
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)
